molecular formula C13H13N B13809957 2-Amino-6-methylbiphenyl

2-Amino-6-methylbiphenyl

Cat. No.: B13809957
M. Wt: 183.25 g/mol
InChI Key: MGYFFUDEODHNSA-UHFFFAOYSA-N
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Description

2-Amino-6-methylbiphenyl is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-methyl-2-phenylaniline

InChI

InChI=1S/C13H13N/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,14H2,1H3

InChI Key

MGYFFUDEODHNSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=CC=CC=C2

Origin of Product

United States

Construction from Substituted Precursors:this is Often the More Versatile and Regiochemically Precise Method. Cross Coupling Reactions, Particularly the Suzuki Miyaura Coupling, Are Exceptionally Powerful for This Purpose.beilstein Journals.orgthis Strategy Involves Coupling a Substituted Arylboronic Acid with a Substituted Aryl Halide in the Presence of a Palladium Catalyst.beilstein Journals.orgto Synthesize a Specific Derivative of 2 Amino 6 Methylbiphenyl, One Could Couple an Appropriately Substituted 2 Aminophenylboronic Acid with a Substituted 2 Halotoluene, or Vice Versa.

For example, the synthesis of various substituted 2-(aminomethyl)biphenyls has been achieved via Suzuki coupling of ortho-substituted areneboronic acids and substituted bromobenzenes, followed by functional group transformations. beilstein-journals.org A similar approach can be adapted for 2-amino-6-methylbiphenyl. Furthermore, regioselective bromine-lithium exchange reactions on polybrominated biphenyls provide a modular route to polysubstituted derivatives, allowing for the stepwise and selective introduction of different functional groups. semanticscholar.org

Recent studies have also explored unconventional gas-phase methods for preparing ortho-, meta-, and para-substituted methylbiphenyls, highlighting the influence of substituent position on molecular properties like the phenyl-phenyl dihedral angle. rsc.org Ortho substituents are noted to induce the greatest steric effect. rsc.org

Table 3: Synthetic Strategies for Regiocontrolled Substitution

StrategyDescriptionExample ApplicationReference
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling of an arylboronic acid with an aryl halide. Highly versatile for constructing the biphenyl (B1667301) core.Coupling of (2-amino-4-chlorophenyl)boronic acid with 2-bromo-toluene to yield 4'-chloro-2-amino-6-methylbiphenyl. beilstein-journals.org
Electrophilic Aromatic Substitution Introduction of a substituent onto the pre-formed biphenyl, directed by existing groups.Bromination of this compound to yield 5-bromo-2-amino-6-methylbiphenyl.
Bromine-Lithium Exchange Regioselective metalation of a polybrominated biphenyl followed by reaction with an electrophile.Sequential functionalization of a dibromomethylbiphenyl to introduce substituents at specific positions. semanticscholar.org
Directed Ortho-Metalation (DoM) Deprotonation ortho to a directing group (e.g., a protected amine) followed by quenching with an electrophile.Lithiation ortho to a pivalamide-protected amine on the biphenyl core, followed by reaction with an electrophile. uni-muenchen.de

Mechanistic Organic Chemistry of 2 Amino 6 Methylbiphenyl Transformations

Electron Density Distribution and Reactivity Profiles

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within its ring system. In 2-Amino-6-methylbiphenyl, the amino (-NH2) and methyl (-CH3) groups, both being ortho, para-directing activators, significantly influence this distribution. scienceinfo.comquora.com The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions relative to the amino group. quora.comdoubtnut.com This enhanced electron density makes these positions more susceptible to attack by electrophiles.

Similarly, the methyl group, through an inductive effect and hyperconjugation, also donates electron density to the ring, further activating it towards electrophilic substitution. quora.comnih.gov The combined effect of these two groups results in a highly activated aromatic system. However, the steric hindrance imposed by the ortho-methyl group can influence the regioselectivity of incoming electrophiles, often favoring substitution at the less hindered para-position.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a quantitative picture of the electron density distribution. nih.govnih.gov These studies can map out the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-poor regions of the molecule and thus predicting the most likely sites for electrophilic and nucleophilic attack.

Role of the Amino Group in Reaction Pathways

The amino group is a powerful directing group in electrophilic aromatic substitution reactions, primarily due to its ability to donate its lone pair of electrons into the aromatic ring. quora.comdoubtnut.comucalgary.cachegg.comyoutube.com This donation stabilizes the arenium ion intermediate formed during the substitution, particularly when the attack occurs at the ortho and para positions. This stabilization lowers the activation energy for substitution at these positions, making them the preferred sites of reaction. scienceinfo.comquora.com

However, the basic nature of the amino group can complicate reactions carried out in acidic conditions. ucalgary.ca In the presence of a strong acid, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+). This protonated group is strongly deactivating and meta-directing due to its positive charge, which withdraws electron density from the ring. doubtnut.com Therefore, to achieve substitution at the ortho and para positions under acidic conditions, the amino group is often "protected" by converting it into an amide (e.g., an acetamide). The amide group is still an ortho, para-director but is less activating than the free amino group, which can also help to prevent polysubstitution. ucalgary.ca

The amino group can also participate directly in other types of reactions. For instance, it can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of functional groups onto the aromatic ring. Furthermore, the amino group can act as a nucleophile in its own right, participating in reactions such as N-alkylation and N-acylation.

Influence of the Methyl Group on Regio- and Stereoselectivity

The methyl group at the 6-position of this compound exerts a significant influence on the regioselectivity and stereoselectivity of its reactions, primarily through steric effects. nih.gov In electrophilic aromatic substitution, while the electronic effects of both the amino and methyl groups direct incoming electrophiles to the ortho and para positions, the steric bulk of the methyl group can hinder attack at the adjacent ortho position (position 5). This often leads to a preference for substitution at the para position (position 4) relative to the amino group.

Perhaps the most profound influence of the ortho-methyl group is on the stereochemistry of the biphenyl (B1667301) system itself. The presence of substituents at the ortho positions of a biphenyl can restrict rotation around the C-C single bond connecting the two phenyl rings. If the energy barrier to this rotation is sufficiently high, stable stereoisomers known as atropisomers can be isolated. The size of the ortho substituents is a critical factor in determining the rotational barrier. While a single methyl group may not be large enough to allow for the isolation of stable atropisomers at room temperature, it does significantly raise the barrier to rotation compared to unsubstituted biphenyl. This restricted rotation can influence the stereochemical outcome of reactions occurring at or near the chiral axis.

In the context of stereoselective synthesis, the hindered rotation can be exploited. For example, in reactions where a new stereocenter is formed, the diastereomeric transition states leading to different product stereoisomers may have different energies due to the influence of the atropisomeric scaffold, leading to a preference for one stereoisomer over the other.

Investigating Radical Processes in Reactions of this compound

While many transformations of aromatic amines proceed through ionic intermediates, the involvement of radical species offers alternative and powerful reaction pathways. researchgate.netnih.govrsc.org In the context of this compound, radical processes can be initiated through various methods, including the use of radical initiators or photoredox catalysis.

One potential radical pathway involves the homolytic cleavage of a bond to the amino group. For instance, the diazonium salt derived from this compound can undergo homolytic dediazoniation to generate an aryl radical. This highly reactive intermediate can then participate in a variety of transformations, such as radical-mediated C-C and C-X (where X is a heteroatom) bond-forming reactions.

The amino group itself can also be a source of radicals. Under certain conditions, a nitrogen-centered radical can be generated from the amino group. These nitrogen-centered radicals can undergo intramolecular hydrogen atom transfer (HAT) from the ortho-methyl group, generating a benzylic radical. This new radical species can then be trapped by other reagents, leading to functionalization at the methyl group. The study of such radical processes often involves techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.net For this compound, DFT calculations can provide a wealth of information that is often difficult or impossible to obtain through experimental means alone.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, DFT calculations can be used to compare the activation energies for electrophilic attack at the different positions of the aromatic ring, thereby predicting the regioselectivity of the reaction.

Computational and Theoretical Investigations of 2 Amino 6 Methylbiphenyl and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-Amino-6-methylbiphenyl, these calculations offer a lens into its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of compounds like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. For substituted biphenyls, a key geometric parameter is the dihedral angle between the two phenyl rings, which is significantly influenced by the nature and position of substituents. In this compound, the presence of a methyl group and an amino group at the ortho positions of the same phenyl ring introduces steric hindrance, which is expected to cause a significant twist between the two aromatic rings. This is a common feature in ortho-substituted biphenyls, where the steric strain leads to a non-planar conformation. For instance, in a related compound, 4,4′-Diamino-2,2′,6,6′-tetramethylbiphenyl, the benzene (B151609) rings are nearly perpendicular to each other. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Biphenyl (B1667301) Analogue (based on general findings for similar compounds)

ParameterValue
C-C (inter-ring) bond length (Å)~1.49 - 1.51
C-N bond length (Å)~1.40 - 1.42
C-C (methyl) bond length (Å)~1.51 - 1.53
Dihedral Angle (between rings) (°)~60 - 80

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity and low kinetic stability.

For this compound, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of these frontier orbitals is also informative. In many biphenyl derivatives, the HOMO and LUMO are primarily localized on the π-system of the phenyl rings. The presence of substituents can alter this distribution, thereby influencing the sites of reaction. Studies on substituted biphenyls have shown that the HOMO-LUMO gap can be tuned by varying the electron-donating or electron-withdrawing nature of the substituents. nih.govnist.gov For N-(2-amino-5-methylphenyl)acetamide, a related compound, the calculated HOMO-LUMO energy gap is 5.0452 eV. nist.gov

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Values)

ParameterEnergy (eV)
HOMO~ -5.0 to -5.5
LUMO~ -0.5 to -1.0
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) Lewis-type structures and analyzes the delocalization of electron density from filled Lewis-type NBOs (donors) to empty non-Lewis NBOs (acceptors). These donor-acceptor interactions represent charge transfer and contribute to the stabilization of the molecule.

In this compound, significant charge transfer interactions are expected. The lone pair of the nitrogen atom in the amino group can act as a strong donor, delocalizing electron density into the antibonding orbitals of the adjacent C-C bonds of the phenyl ring (n → π* interactions). This delocalization stabilizes the molecule and influences its geometry and reactivity. NBO analysis can quantify the energy of these interactions, providing a measure of their importance. The analysis also provides information about the natural atomic charges, which can reveal the distribution of charge within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a likely site for electrophilic attack. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The hydrogen atoms of the amino group and the methyl group will likely show positive potential. Computational studies on chlorinated biphenyls have demonstrated how substituents dramatically influence the MEP, creating distinct regions of positive and negative potential that correlate with their toxicological activity. researchgate.netguidechem.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and dynamics of a molecule over time.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C-C bond connecting the two phenyl rings is a key conformational degree of freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This is particularly important for understanding how the molecule might interact with biological receptors or other molecules, as its conformation can significantly affect its binding affinity. Studies on analogues like 2-amino-6-arylsulphonylbenzonitriles have utilized MD simulations to understand their interaction modes with biological targets.

Chemoinformatic and Cheminformatic Approaches for Structure-Property Relationships

Chemoinformatic and cheminformatic approaches use computational methods to analyze and predict the properties of chemical compounds based on their structure. These methods are widely used in drug discovery and materials science to screen large libraries of compounds and identify those with desired properties.

For this compound and its analogues, chemoinformatic methods can be employed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the structural features of a series of compounds with their biological activity or physical properties. For example, a QSAR study might relate the electronic properties (such as HOMO-LUMO gap or atomic charges) and steric properties (such as molecular volume or surface area) of a series of this compound derivatives to their inhibitory activity against a particular enzyme. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. While specific chemoinformatic studies on this compound are not prominent in the literature, the principles are widely applied to similar classes of compounds.

In Silico Screening and Virtual Ligand Design Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of novel therapeutic agents. In the context of this compound and its analogues, in silico methodologies are primarily employed to predict binding affinities, understand structure-activity relationships (SAR), and design new molecules with enhanced potency and selectivity. These approaches can be broadly categorized into structure-based and ligand-based methods. nih.gov

Structure-based virtual screening relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov This process, known as molecular docking, simulates the interaction between a potential ligand and the target's binding site, predicting the preferred orientation (pose) and the strength of the binding. u-strasbg.fr The goal is to identify compounds that fit well both sterically and electrostatically within the binding pocket. nih.govu-strasbg.fr

A notable application of these principles is in the structure-based drug design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, which are analogues of this compound. nih.gov Researchers have utilized these computational techniques to develop potent and selective inhibitors for specific protein targets. nih.gov

Research Findings in Analogue Design

In a study focused on developing inhibitors for PKMYT1, a protein kinase implicated in certain types of breast cancer, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were designed and evaluated. nih.gov The process of virtual ligand design was instrumental in optimizing the lead compounds. X-ray cocrystallography and computational modeling revealed critical interactions between the inhibitors and the PKMYT1 active site. nih.gov

The introduction of specific chemical groups to the biphenyl scaffold was guided by the goal of forming key binding interactions with particular amino acid residues in the target protein. nih.gov This rational design approach led to the identification of a highly potent and selective representative compound, designated as 8ma . nih.gov This compound demonstrated excellent inhibitory activity against PKMYT1 while showing minimal effect on the related kinase WEE1, highlighting the success of the design methodology in achieving selectivity. nih.gov

The key to the enhanced potency and selectivity of these analogues was the successful establishment of interactions with residues Asp251 and Tyr121 within the PKMYT1 binding pocket. nih.gov This finding underscores the power of combining computational design with experimental validation to refine molecular structures for optimal target engagement.

Table 1: Key Molecular Interactions for PKMYT1 Inhibitors

Inhibitor ClassTarget ProteinKey Interacting ResiduesRepresentative CompoundOutcome
2-amino-[1,1'-biphenyl]-3-carboxamide derivativesPKMYT1Asp251, Tyr1218maEnhanced potency and selectivity nih.gov

Applications in Catalysis and Ligand Design

2-Amino-6-methylbiphenyl as a Chiral or Achiral Ligand Precursor

This compound serves as a valuable building block for the synthesis of both chiral and achiral ligands. Its biphenyl (B1667301) backbone provides a rigid and sterically defined scaffold, which is a desirable feature in ligand design. The presence of the amino group and the methyl group at the 2 and 6 positions, respectively, introduces specific steric and electronic characteristics that can be exploited in catalysis.

The amino group, in particular, is a versatile functional handle that can be readily modified to introduce phosphine (B1218219) groups, which are excellent coordinating moieties for a variety of transition metals. This transformation is a key step in the preparation of numerous biphenyl-based phosphine ligands. The inherent atropisomerism of appropriately substituted biphenyls allows for the creation of chiral ligands, which are instrumental in asymmetric catalysis. The rotational barrier around the biphenyl C-C bond, influenced by the substitution pattern, can lead to stable, separable enantiomers.

Furthermore, the amino group can participate in the formation of Schiff base ligands through condensation with aldehydes or ketones. These Schiff base complexes, particularly with metals like nickel(II), have proven to be effective in the asymmetric synthesis of non-natural amino acids. nih.govresearchgate.netehu.es

Design Principles for Biphenyl-Based Phosphine Ligands

The design of biphenyl-based phosphine ligands is guided by several key principles aimed at optimizing catalytic performance. These principles focus on modulating the steric and electronic properties of the ligand to achieve high activity and selectivity.

Steric Effects: The steric bulk of the substituents on the biphenyl core and the phosphorus atoms significantly influences the coordination environment around the metal center. Bulky substituents can create a chiral pocket that controls the approach of substrates, leading to high enantioselectivity in asymmetric reactions. The dihedral angle of the biphenyl skeleton is a critical parameter; a smaller angle can enhance the interaction between the ligand and the substrate, potentially leading to better chiral discrimination. pnas.org

Electronic Effects: The electronic properties of the phosphine ligand, specifically its σ-donating and π-accepting capabilities, are crucial for tuning the reactivity of the metal catalyst. pnas.org Electron-donating groups on the ligand increase the electron density on the metal, which can enhance oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups increase the π-acidity of the ligand, which can influence reductive elimination. The electronic nature of these ligands can be evaluated by techniques such as measuring the carbonyl stretching frequency of their rhodium complexes using IR spectroscopy. pnas.org

Bite Angle: For bidentate phosphine ligands, the natural bite angle, defined by the phosphorus-metal-phosphorus angle, is a critical determinant of catalytic activity and selectivity. The geometry of the biphenyl backbone predetermines this angle, which in turn affects the stability of the catalytic species and the outcome of the reaction.

The strategic placement of substituents on the biphenyl framework allows for fine-tuning of these properties. For instance, the introduction of a dimethylamino group can alter the electronic characteristics of the ligand and its effectiveness in certain C-N and C-C bond-forming reactions. nih.gov

Role of this compound Derivatives in Transition Metal Catalysis

Derivatives of this compound, particularly phosphine ligands, have demonstrated considerable utility in a range of transition metal-catalyzed reactions. These ligands are often employed in palladium, rhodium, and iridium-catalyzed processes to facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling Catalysis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org Biphenyl-based phosphine ligands derived from precursors like this compound are highly effective in this reaction.

These ligands promote the key steps of the catalytic cycle: oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the catalyst. The steric and electronic properties of the biphenyl ligand influence the efficiency of each of these steps. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive aryl chlorides. libretexts.org

The use of these specialized ligands has expanded the scope of the Suzuki-Miyaura reaction to include a wider range of substrates, including those with significant steric hindrance or challenging electronic properties. scielo.brnih.govorganic-chemistry.org The reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. scielo.br

Table 1: Application of Biphenyl-Based Ligands in Suzuki-Miyaura Cross-Coupling

Catalyst System Substrates Key Features
Pd(OAc)₂ / SPhos or XPhos Aryl and heteroaryl chlorides with potassium aminomethyltrifluoroborate Effective for coupling with less reactive chlorides; good to excellent yields. nih.gov
Palladium Catalyst Aryl halides and triflates with N,N-dialkylaminomethyltrifluoroborates Tolerates a wide range of functional groups; effective for both electron-rich and electron-poor aryl chlorides. organic-chemistry.org
Palladium Catalyst Unprotected nitrogen-rich heterocycles Allows for coupling under mild conditions in good to excellent yields. nih.gov

Other C-C and C-N Bond Forming Reactions

Beyond the Suzuki-Miyaura reaction, derivatives of this compound are instrumental in other important bond-forming reactions.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a cornerstone of modern synthetic chemistry for constructing C-N bonds. tcichemicals.com Biphenyl phosphine ligands are among the most effective for this transformation, enabling the coupling of a wide array of amines and aryl halides under relatively mild conditions. The ligand's structure is crucial for promoting the reductive elimination step that forms the C-N bond. The development of these catalysts has provided a more general and efficient alternative to classical methods. Transition metal-catalyzed C-H amination using organic azides has also emerged as an atom-economical approach. nih.gov

Other C-C Bond Formations: Biphenyl-based phosphine ligands have also shown superior performance in other C-C bond-forming reactions. For example, in the palladium-catalyzed Grignard cross-coupling, the use of a bidentate triarylphosphine ligand derived from a biphenyl scaffold resulted in high selectivity. acs.org Similarly, in the rhodium-catalyzed Michael addition of boronic acids, these ligands led to excellent catalytic activity. acs.org

Asymmetric Catalysis Utilizing Chiral Derivatives

The development of chiral ligands from this compound precursors has opened up avenues for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The atropisomeric nature of substituted biphenyls is key to this application.

Chiral biphenyl-based phosphine ligands are widely used in asymmetric hydrogenation reactions catalyzed by rhodium and ruthenium complexes. These catalysts are highly effective in the enantioselective reduction of prochiral olefins and ketones to produce chiral alcohols and other valuable building blocks. pnas.org The chiral environment created by the ligand dictates the facial selectivity of the hydrogenation process.

Furthermore, chiral Schiff base ligands derived from amino biphenyls are employed in the asymmetric synthesis of tailor-made amino acids. nih.govresearchgate.netehu.es Nickel(II) complexes of these chiral ligands can mediate the asymmetric alkylation of glycine (B1666218) derivatives, leading to the synthesis of a variety of non-proteinogenic amino acids with high enantiomeric excess. nih.govresearchgate.net These specialized amino acids are of great interest in medicinal chemistry and drug design. ehu.es Chiral aldehyde catalysts derived from BINOL have also shown promise in the asymmetric functionalization of amino acids. nih.gov

Table 2: Chiral Ligands Derived from Biphenyl Scaffolds in Asymmetric Catalysis

Ligand Type Metal Reaction Type Key Outcome
Chiral Diphosphines (e.g., BIPHEMP) Rhodium Asymmetric Hydrogenation Production of optically active amino acid derivatives. scispace.com
Chiral Schiff Bases Nickel(II) Asymmetric Amino Acid Synthesis Synthesis of tailor-made α-amino acids with high stereocontrol. nih.govresearchgate.netehu.es
Chiral Biphenyldiols Titanium/Zinc Asymmetric Alkynylzinc Addition to Aldehydes Formation of chiral propargylic alcohols with high enantioselectivity. nih.gov
Chiral Phosphine Dipeptides Copper Asymmetric Conjugate Addition High enantioselectivity in the 1,4-addition of alkylzinc reagents to cyclic enones. mdpi.com

Applications in Advanced Materials Science

Incorporation of 2-Amino-6-methylbiphenyl into Polymer Architectures

There is currently no scientific literature available that details the incorporation of this compound into polymer architectures. The presence of a reactive primary amine group suggests that it could potentially serve as a monomer or a modifying agent in the synthesis of various polymers, such as polyamides or polyimides. The biphenyl (B1667301) unit could impart rigidity and thermal stability to the polymer backbone, while the methyl group might influence solubility and processing characteristics. However, without experimental data, these remain theoretical possibilities.

Role in Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)

No research has been found that investigates the role of this compound in organic electronic materials like Organic Light-Emitting Diodes (OLEDs) or organic semiconductors. In theory, the biphenyl core is a common structural motif in materials for organic electronics due to its ability to facilitate charge transport. The amino group could act as a hole-transporting moiety. However, there are no published studies on the synthesis of OLED materials or organic semiconductors derived from this compound, nor are there any reports on its charge transport properties.

Advanced Materials for Energy Storage (e.g., Anode Pre-sodiation)

The application of this compound in advanced materials for energy storage, such as in anode pre-sodiation for sodium-ion batteries, has not been reported in the scientific literature. While nitrogen-containing carbonaceous materials derived from organic precursors are of interest for anode materials, there is no specific research that explores the electrochemical properties of this compound or its derivatives for such applications.

Design of Metal-Organic Frameworks (MOFs) and Organic Polymer of Intrinsic Microporosity (PIMs) Incorporating Biphenyl Units

A search of the available scientific databases reveals no instances of this compound being used as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) or Polymers of Intrinsic Microporosity (PIMs). The bifunctional nature of the molecule, with its amino group and the potential for further functionalization of the biphenyl rings, could theoretically make it a candidate for constructing porous materials. However, no such research has been published.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis. Future research on 2-Amino-6-methylbiphenyl will undoubtedly focus on developing novel synthetic routes that are not only efficient but also environmentally benign. A patented method for the catalytic synthesis of 2-amino biphenyl (B1667301) derivatives, which operates under mild conditions and reduces waste, provides a strong starting point for further innovation.

Key areas of exploration will likely include:

Catalyst Innovation: Investigating the use of earth-abundant metal catalysts and developing recyclable catalytic systems to minimize environmental impact.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, thereby reducing purification steps and waste generation. nih.gov

These advancements will be critical in making the production of this compound and its derivatives more cost-effective and sustainable for broader industrial applications.

Exploration of New Catalytic Applications for this compound Ligands

The structural motif of this compound, featuring a chiral axis and a coordinating amino group, makes it a promising candidate for development as a ligand in asymmetric catalysis. The steric hindrance provided by the methyl group can influence the stereochemical outcome of catalytic reactions. wikipedia.org Future research will likely focus on the synthesis of novel chiral ligands derived from this compound and their application in a variety of transition metal-catalyzed reactions.

Bidentate triarylphosphine ligands based on the biphenyl scaffold have already demonstrated superior catalytic activity in reactions such as Grignard cross-coupling and Michael additions. acs.org Similarly, diphosphine ligands with pendant amines have shown significant catalytic efficacy. nih.gov

Table 1: Potential Catalytic Applications for this compound Derived Ligands

Catalytic ReactionPotential Advantage of this compound Ligands
Asymmetric HydrogenationEnantioselective reduction of prochiral ketones and olefins.
Cross-Coupling ReactionsEnhanced selectivity and activity in Suzuki, Heck, and Sonogashira couplings. rsc.org
C-H ActivationSite-selective functionalization of complex molecules.
Asymmetric AminationStereocontrolled synthesis of chiral amines.

The development of these new catalytic systems could have a significant impact on the fine chemicals and pharmaceutical industries, enabling the efficient synthesis of complex chiral molecules.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling will play a crucial role in accelerating the discovery and optimization of this compound derivatives for various applications. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the electronic structure, reactivity, and interaction of these molecules with biological targets or material interfaces. bohrium.com

Future computational studies are expected to focus on:

Predicting Catalytic Performance: Modeling the transition states of catalytic cycles involving this compound-based ligands to predict their efficiency and selectivity.

Designing Novel Inhibitors: Utilizing structure-based drug design and quantitative structure-activity relationship (QSAR) studies to design potent and selective inhibitors of biological targets, such as enzymes or receptors. researchgate.netnih.gov

Simulating Material Properties: Predicting the electronic and optical properties of materials incorporating this compound to guide the development of new smart materials and sensors.

These predictive models will enable a more rational and targeted approach to the design of new molecules with desired functionalities, reducing the need for extensive and costly experimental screening.

Innovative Applications in Smart Materials and Sensing Technologies

The unique photophysical and electronic properties of the biphenyl scaffold suggest that this compound could be a valuable component in the development of innovative smart materials and sensing technologies. Biphenyl derivatives have already been investigated for their use in photopolymerization processes and as p-type semiconductors. bohrium.comresearchgate.net

Emerging opportunities in this area include:

Fluorescent Sensors: Designing derivatives of this compound that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or biomolecules.

Liquid Crystalline Materials: Incorporating this compound into liquid crystalline structures to create materials with tunable optical and electronic properties for applications in displays and photonics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Exploring the potential of this compound derivatives as charge-transporting or emissive materials in OLEDs.

Molecular Switches: Developing photo- or electro-responsive systems based on this compound that can reversibly change their structure and properties.

The versatility of the biphenyl unit, combined with the functional handle of the amino group, provides a rich platform for the design of next-generation smart materials.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

Understanding the interactions of small molecules with biological systems at the molecular level is fundamental to drug discovery and toxicology. Future research on this compound will aim to elucidate the precise mechanisms by which it and its derivatives interact with biological targets. The amino group can participate in hydrogen bonding and nucleophilic interactions, while the aromatic rings can engage in π-π stacking, influencing the compound's binding affinity and specificity.

Key research questions to be addressed include:

Target Identification: Identifying the specific proteins or nucleic acids that interact with this compound and its metabolites.

Binding Mode Analysis: Determining the three-dimensional structure of the complex formed between this compound derivatives and their biological targets using techniques like X-ray crystallography and NMR spectroscopy.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. researchgate.net

Metabolic Profiling: Investigating the metabolic pathways of this compound to identify potentially toxic or bioactive metabolites. Studies on biphenyl itself have shown that its metabolites can be more genotoxic than the parent compound. nih.gov

A deeper mechanistic understanding will be crucial for the rational design of safer and more effective biologically active compounds based on the this compound scaffold.

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